![molecular formula C22H20N6O3 B2834208 1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1207015-62-0](/img/structure/B2834208.png)
1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
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Overview
Description
1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and heterocyclic components
Preparation Methods
The synthesis of 1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves several steps, including the formation of key intermediates and the use of specific reaction conditions. The synthetic route typically begins with the preparation of the 3,4-dimethylphenyl and p-tolyl precursors, followed by the formation of the oxadiazole and triazole rings. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of catalysts and other reagents to facilitate the synthesis.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but may include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity, including its interactions with biological molecules and its effects on cellular processes.
Industry: The compound may be used in the development of new materials, including polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interactions with specific molecular targets and pathways. These interactions may include binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling pathways and biological processes. The exact mechanism of action depends on the specific context and application of the compound.
Comparison with Similar Compounds
Similar compounds to 1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione include other heterocyclic compounds with similar structural features, such as:
- 1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(m-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- 1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(o-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
These compounds share similar core structures but differ in the positioning of substituents on the aromatic rings, which can lead to differences in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of structural features, which may confer unique properties and applications.
Biological Activity
The compound 1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione represents a novel class of heterocyclic compounds with potential biological activities. Its complex structure includes both oxadiazole and pyrrolo-triazole moieties which are known for their diverse pharmacological properties.
The molecular formula of the compound is C25H24N6O2 with a molecular weight of 440.5 g/mol. The compound's structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C25 H24 N6 O2 |
Molecular Weight | 440.5 g/mol |
LogP (octanol-water partition) | 5.9431 |
Polar Surface Area | 71.632 Ų |
Hydrogen Bond Acceptors | 7 |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. A study highlighted that derivatives of oxadiazoles demonstrated activity against various bacterial strains and fungi . The incorporation of oxadiazole into the pyrrolo-triazole framework may enhance the compound's efficacy against microbial pathogens.
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has been well documented. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . The specific compound under investigation may share similar pathways due to its structural components.
Anticancer Activity
The biological activity of the compound also extends to anticancer effects. Research has indicated that pyrrolo-triazole derivatives possess cytotoxic properties against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . Further studies are necessary to elucidate the specific pathways involved in the anticancer activity of this compound.
CNS Activity
Preliminary investigations suggest that oxadiazole derivatives can influence central nervous system (CNS) activity. Compounds with similar structures have been reported to exhibit anticonvulsant and CNS-stimulating effects . This aspect warrants further exploration to determine the neuropharmacological profile of the compound.
Study on Antimicrobial Efficacy
A comparative study evaluated various oxadiazole derivatives for their antimicrobial effectiveness. The results showed that compounds with higher lipophilicity (logP values) exhibited enhanced membrane penetration and antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anti-inflammatory Pathway Analysis
In a controlled experiment involving animal models induced with inflammation, administration of a related oxadiazole derivative resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound may modulate inflammatory pathways effectively .
Anticancer Mechanism Study
In vitro studies on cancer cell lines revealed that treatment with similar triazole derivatives led to G0/G1 phase arrest in the cell cycle and increased apoptosis rates. This indicates a potential mechanism by which the compound could exert its anticancer effects through cell cycle regulation and induction of programmed cell death .
Properties
IUPAC Name |
3-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c1-12-4-8-16(9-5-12)28-21(29)18-19(22(28)30)27(26-24-18)11-17-23-20(25-31-17)15-7-6-13(2)14(3)10-15/h4-10,18-19H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBWYPVUBVVEAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC(=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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